molecular formula C22H27N3O4S B12479414 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B12479414
M. Wt: 429.5 g/mol
InChI Key: BNMGSMRMSRZFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane ring, a benzamide group, and a methylsulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the azepane ring and the benzamide group. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) and coupling agents (e.g., HOBt or DMAP).

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is typically added via a sulfonylation reaction, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides, in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit enzyme activity by blocking the active site or alter receptor function by binding to a specific site on the receptor.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide: shares similarities with other benzamide derivatives and sulfonyl-containing compounds.

    Benzamide Derivatives: Compounds like N-(2-phenylethyl)benzamide and N-(2-hydroxyphenyl)benzamide.

    Sulfonyl-Containing Compounds: Compounds like methylsulfonylmethane (MSM) and sulfonylureas.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C22H27N3O4S/c1-24(30(2,28)29)20-14-8-6-12-18(20)21(26)23-19-13-7-5-11-17(19)22(27)25-15-9-3-4-10-16-25/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H,23,26)

InChI Key

BNMGSMRMSRZFHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.